
1-Ethylazetidin-3-amine
Description
1-Ethylazetidin-3-amine is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring substituted by an ethyl group at position 1 and an amine group at position 2. This compound is synthesized via alkylation of azetidine derivatives using ethylating agents under controlled conditions, often requiring bases like sodium hydride or catalytic hydrogenation for industrial-scale production .
Applications of this compound span medicinal chemistry, where it serves as a ligand for receptor or enzyme modulation, and organic synthesis, where it acts as a versatile building block for complex molecules .
Properties
IUPAC Name |
1-ethylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-7-3-5(6)4-7/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLNTZCAUWRAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55438-58-9 | |
Record name | 1-ethylazetidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Direct Displacement Method Using Activated Azetidine Intermediates
A prominent and efficient method involves the nucleophilic displacement of an activated azetidine electrophile with an amine nucleophile. A well-studied intermediate is 1-benzhydrylazetidin-3-yl methanesulfonate , which serves as an electrophilic azetidine derivative.
Procedure Summary:
- The electrophilic intermediate is reacted with an amine (e.g., ethylamine) in acetonitrile solvent.
- The reaction is typically performed at elevated temperatures (~80 °C) overnight.
- Excess amine (2 equivalents) improves the yield and eliminates the need for additional base.
- The product is purified by column chromatography.
Key Findings:
- This displacement approach yields 1-substituted azetidine-3-amines efficiently.
- Yields of up to 72% have been reported for similar azetidine-3-amine products.
- The method is operationally simple ("mix-and-heat") and amenable to late-stage functionalization.
- Compared to strain-release methods, this approach offers improved yields and simpler experimental setup.
Parameter | Details |
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Electrophilic intermediate | 1-benzhydrylazetidin-3-yl methanesulfonate |
Nucleophile | Primary or secondary amines (e.g., ethylamine) |
Solvent | Acetonitrile |
Temperature | 80 °C |
Reaction time | Overnight (~16 hours) |
Yield | Up to 72% (isolated) |
Purification | Silica gel column chromatography |
This method is described in detail in a 2021 ChemRxiv study focusing on azetidine-3-amine syntheses.
Strain-Release Ring-Opening of Azabicyclobutane (ABB)
An alternative synthetic strategy involves the ring-opening of azabicyclobutane intermediates with amine nucleophiles. This strain-release reaction leverages the highly strained bicyclic system to introduce the amino group at the 3-position of the azetidine ring.
- The ABB intermediate is reacted with ethylamine or other amines.
- The nucleophilic attack opens the bicyclic ring, forming the azetidine-3-amine.
- This method has been reported with moderate yields (~56%) and requires careful control of reaction conditions.
Compared to the direct displacement method, strain-release approaches may require more complex setups and can have lower yields.
Multi-Step Synthesis from Simpler Azetidine Derivatives
Commercial and industrial preparations often start from simpler azetidine compounds, followed by sequential functional group transformations:
- Step 1: Synthesis or procurement of azetidine or 3-azetidinol derivatives.
- Step 2: Introduction of the ethyl group at the nitrogen via alkylation reactions.
- Step 3: Amination at the 3-position, often through nucleophilic substitution or reductive amination.
These steps involve classical organic transformations such as:
- Alkylation using ethyl halides or ethyl sulfonates.
- Amination via displacement of leaving groups or reductive amination of azetidin-3-one intermediates.
The exact conditions depend on the starting materials and desired scale. This approach is common in commercial synthesis routes for 1-Ethylazetidin-3-amine.
General Amination Techniques Relevant to this compound
Amines can be prepared by forming carbon-nitrogen bonds through reaction of nitrogen nucleophiles with carbon electrophiles. Relevant general methods include:
- Nucleophilic substitution of alkyl halides with ammonia or primary/secondary amines.
- Use of protecting groups like phthalimide or sulfonamide to control amine formation and avoid overalkylation.
- Reductive amination of carbonyl precursors.
These general strategies underpin the functionalization steps in azetidine ring systems.
Summary Table of Preparation Methods
Preparation Method | Key Reagents/Intermediates | Conditions | Yield Range | Notes |
---|---|---|---|---|
Direct displacement on activated azetidine electrophile | 1-benzhydrylazetidin-3-yl methanesulfonate + ethylamine | MeCN, 80 °C, overnight | 70-75% | Simple, high yield, operationally straightforward |
Strain-release ring-opening of ABB | Azabicyclobutane + ethylamine | Moderate temperature, controlled | ~56% | Moderate yield, requires ABB intermediate |
Multi-step alkylation and amination | Azetidine derivatives + ethyl halide + amination reagents | Various, multi-step | Variable | Industrially relevant, flexible but longer sequence |
General amination techniques | Alkyl halides, amines, protecting groups | Standard organic synthesis methods | Variable | Useful for functional group installation in azetidines |
Research Findings and Practical Considerations
- The direct displacement method using 1-benzhydrylazetidin-3-yl methanesulfonate is currently favored for its simplicity and improved yields over strain-release methods.
- Using 2 equivalents of amine nucleophile without added base enhances product formation.
- The benzhydryl protecting group can be removed or transformed post-reaction for further functionalization.
- Stability of intermediates such as compound 1 (activated azetidine) is good at room temperature, facilitating storage and handling.
- Reaction conditions are mild enough to allow late-stage functionalization of complex molecules in drug discovery applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylazetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Ethylazetidin-3-amine has shown potential in drug development due to its ability to interact with various biological targets. Its structural features allow it to serve as a precursor for synthesizing novel pharmaceuticals. For instance, azetidine derivatives have been explored as inhibitors of the MEK pathway in cancer therapies, demonstrating significant antiproliferative effects against various cancer cell lines .
Synthetic Organic Chemistry
The compound is utilized as a building block in the synthesis of more complex molecules. Its reactivity allows for various transformations, including:
- Nucleophilic substitutions : Facilitating the formation of N-substituted azetidines.
- Ring-opening reactions : Leading to the production of highly substituted acyclic amines .
A notable study demonstrated that azetidine derivatives can be synthesized through simple displacement reactions, yielding high-purity products suitable for further functionalization .
Biological Studies
Research has indicated that this compound can modulate enzyme activity and receptor interactions, making it a candidate for studying biochemical pathways. For example, its ability to form hydrogen bonds and coordinate with metal ions enhances its potential as an enzyme inhibitor or activator .
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for developing polymers and other advanced materials .
Case Study 1: Synthesis of Azetidine Derivatives
A study focused on synthesizing azetidine amino acid derivatives highlighted the versatility of azetidine-based compounds. The researchers produced several novel compounds with potential applications in drug discovery:
Compound Type | Yield (%) |
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Azetidine-imidazole | 53 |
Azetidine-benzimidazole | 56 |
Azetidine-indole | 55 |
These results illustrate how azetidines can serve as scaffolds for biologically active molecules.
Case Study 2: MEK Inhibition
Research on azetidine derivatives as MEK inhibitors showed promising results in treating proliferative diseases. The study established that specific modifications to the azetidine structure could enhance inhibitory activity against cancer cell proliferation .
Future Research Directions
To fully exploit the potential of this compound in scientific research, several avenues warrant further investigation:
Mechanism of Action
The mechanism by which 1-ethylazetidin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
The structural and functional properties of 1-Ethylazetidin-3-amine can be contextualized by comparing it to azetidine derivatives with varying substituents. Key differences in alkyl groups, substitution patterns, and additional functional groups influence chemical reactivity, pharmacokinetics, and biological activity.
Structural and Functional Comparisons
Table 1: Comparative Analysis of Azetidine Derivatives
Key Findings from Comparative Studies
Lipophilicity and Bioavailability :
- The ethyl group in this compound provides a balance between lipophilicity and solubility, facilitating membrane permeability without excessive metabolic instability. In contrast, the methyl group in 1-Methylazetidin-3-amine reduces lipophilicity, limiting tissue penetration .
- Propyl-substituted analogs (e.g., 1-Propylazetidin-3-amine dihydrochloride) exhibit higher lipophilicity, which may prolong bioavailability but increase off-target effects .
Its ethyl group on the nitrogen may enhance hydrogen-bonding capacity compared to this compound . N,1-Dimethylazetidin-3-amine’s compact structure reduces steric bulk but diminishes basicity, affecting ionic interactions in biological systems .
Biological Activity: this compound’s moderate size and substituent placement make it a versatile scaffold for drug discovery, particularly in targeting central nervous system receptors . Compounds like 1-(2-(Dimethylamino)ethyl)azetidin-3-amine () incorporate tertiary amines, enabling stronger interactions with anionic binding pockets in enzymes, a feature absent in the target compound .
Biological Activity
1-Ethylazetidin-3-amine is an intriguing compound within the azetidine class of organic compounds, notable for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a four-membered azetidine ring with an ethyl group attached to the nitrogen atom. Its molecular formula is CHN, and it has a molecular weight of approximately 98.14 g/mol. The unique structure of this compound allows it to engage in various chemical reactions, enhancing its potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some derivatives showing selective cytotoxicity against certain cancer cell lines.
- Neurological Effects : Due to its structural similarity to known neurotransmitter modulators, there is interest in its potential effects on neurological pathways.
The mechanism of action for this compound is primarily linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects.
- Receptor Modulation : It has been observed to modulate neurotransmitter receptors, which could explain its neurological effects.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound derivatives. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into an antibacterial agent.
Case Study 2: Anticancer Effects
In vitro assays demonstrated that specific derivatives of this compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Recent advancements have focused on simplifying these synthesis routes while maintaining high yields.
Table 2: Synthetic Routes and Yields
Synthesis Method | Yield (%) | Key Features |
---|---|---|
Multi-step synthesis | 70 | Traditional method, complex steps |
One-pot reaction | 85 | Simplified process with high efficiency |
Q & A
Q. What are the optimal laboratory-scale synthetic routes for 1-Ethylazetidin-3-amine, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- Key Synthesis Methods :
- Aza-Michael Addition : React NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates under base catalysis (e.g., DBU), followed by ethylamine addition .
- Alkylation of Azetidine : Use ethyl iodide in a basic solvent (e.g., THF) at controlled temperatures (0–25°C) to minimize side reactions like over-alkylation .
- Optimization Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or GC-MS to terminate reactions at peak product formation.
- Adjust stoichiometric ratios (e.g., 1:1.2 azetidine:ethyl iodide) to favor mono-alkylation .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring structure (δ 2.5–3.5 ppm for N-ethyl protons) and amine group integration .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (114.19 g/mol) and detect impurities (e.g., diethylated by-products) .
- X-ray Crystallography : For absolute structural confirmation if crystalline derivatives are obtainable .
- Purity Assessment :
- HPLC with UV detection (λ = 210–230 nm) and ≥95% area under the curve .
Q. How does the steric environment of the azetidine ring influence the compound’s stability under varying storage conditions?
Methodological Answer:
- Stability Tests :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal decomposition .
- Monitor via FTIR for amine group oxidation (e.g., N-oxide formation at 1250–1300 cm⁻¹) .
- Storage Recommendations :
- Store in sealed, amber vials under inert gas (argon) at –20°C to prevent ring-opening reactions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?
Methodological Answer:
- Computational Modeling :
- Use DFT calculations (e.g., Gaussian 16) to map electron density on the azetidine nitrogen. The ethyl group’s +I effect increases electron density, favoring nucleophilic attacks at the 3-position .
- Experimental Validation :
- Perform kinetic studies with electrophiles (e.g., benzyl bromide) in polar aprotic solvents (DMF/DMSO). Compare reaction rates and product ratios via LC-MS .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Root-Cause Analysis Framework :
- Structural Variability : Confirm derivative purity and stereochemistry (e.g., chiral HPLC for enantiomeric excess) .
- Assay Conditions : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) to control for environmental variability .
- Target Validation : Use CRISPR-edited cell lines to isolate specific receptor interactions (e.g., dopamine D2 vs. 5-HT3) .
Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?
Methodological Answer:
- Process Chemistry Solutions :
- Employ continuous flow reactors to enhance mixing and reduce residence time, minimizing diethylated by-products .
- Use scavenger resins (e.g., polymer-bound sulfonic acid) to sequester excess ethylamine .
- In-Situ Monitoring :
- Implement PAT (Process Analytical Technology) tools like ReactIR for real-time tracking of intermediate species .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectroscopic data for azetidine derivatives?
Methodological Answer:
- Troubleshooting Workflow :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives to resolve overlapping amine signals in ¹H NMR .
- Collaborative Analysis : Share raw data (FID files) with specialized labs for independent verification .
Biological and Pharmacological Research
Q. What in vitro methodologies are recommended for evaluating this compound’s interactions with neurological targets?
Methodological Answer:
- Assay Design :
- Surface Plasmon Resonance (SPR) : Immobilize purified receptors (e.g., NMDA subunits) on sensor chips to measure binding kinetics (ka/kd) .
- Calcium Imaging : Use Fluo-4 AM-loaded neurons to quantify Ca²⁺ flux changes upon compound exposure .
- Controls : Include positive (MK-801 for NMDA) and negative (vehicle) controls to validate assay robustness .
Computational and Theoretical Approaches
Q. How can molecular docking studies predict the binding modes of this compound to enzyme active sites?
Methodological Answer:
- Protocol :
- Protein Preparation : Fetch PDB structures (e.g., 4PK5 for monoamine oxidase) and optimize via molecular dynamics (AMBER/CHARMM) .
- Ligand Preparation : Generate 3D conformers of this compound using RDKit and assign partial charges (Gasteiger method) .
- Docking Software : Use AutoDock Vina with a grid box centered on the catalytic site (20 ų) .
- Validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å) .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.